3-Amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid
CAS No.: 462068-01-5
Cat. No.: VC1988265
Molecular Formula: C13H10N2O3S
Molecular Weight: 274.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 462068-01-5 |
|---|---|
| Molecular Formula | C13H10N2O3S |
| Molecular Weight | 274.3 g/mol |
| IUPAC Name | 3-amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H10N2O3S/c1-18-7-3-2-6-4-8-10(14)11(13(16)17)19-12(8)15-9(6)5-7/h2-5H,14H2,1H3,(H,16,17) |
| Standard InChI Key | PUIPQJNSZCRUCB-UHFFFAOYSA-N |
| SMILES | COC1=CC2=NC3=C(C=C2C=C1)C(=C(S3)C(=O)O)N |
| Canonical SMILES | COC1=CC2=NC3=C(C=C2C=C1)C(=C(S3)C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 3-amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid, reflects its fused heterocyclic system. Key structural attributes include:
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A thieno[2,3-b]quinoline backbone, combining a quinoline ring fused with a thiophene moiety.
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Substituents at positions 3 (amino), 7 (methoxy), and 2 (carboxylic acid), which confer distinct electronic and steric properties .
Table 1: Physicochemical Properties
The planar aromatic system facilitates π-π stacking interactions with biological targets, while the carboxylic acid group enhances solubility and metal-chelation capabilities .
Synthetic Methodologies
Core Assembly
The thienoquinoline scaffold is constructed via cyclization reactions starting from quinoline derivatives. A common approach involves treating acetanilides with Vilsmeier-Haack reagents (e.g., ) to form 2-chloroquinoline-3-carbaldehydes, followed by sulfur-mediated cyclization .
Functionalization Steps
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Amination: Nucleophilic substitution at position 3 using ammonia or primary amines under basic conditions (e.g., ) .
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Methoxylation: Methylation of hydroxyl precursors with dimethyl sulfate or methyl iodide in the presence of a base.
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Carboxylation: Introduction of the carboxylic acid group via under strong basic conditions (e.g., ).
Industrial Optimization: Scalable production employs continuous flow reactors and automated purification systems to enhance yield and reproducibility.
Chemical Reactivity and Derivatives
Oxidation and Reduction
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Oxidation: The amino group undergoes oxidation with or , yielding nitroso/nitro derivatives .
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Reduction: The carboxylic acid group is reduced to alcohols or aldehydes using or .
Substitution Reactions
The methoxy group participates in nucleophilic aromatic substitution with halides or thiols, enabling diversification at position 7 . For example, patent EP2008654A1 describes analogs where methoxy is replaced by piperidinyl or cyclohexyl groups to enhance kinase inhibition .
Table 2: Representative Derivatives and Applications
Biological Activities and Mechanisms
Anticancer Efficacy
The compound exhibits potent antiproliferative activity against breast (MCF7) and cervical (HeLa) cancer cells, with IC50 values comparable to cisplatin . Mechanistic studies attribute this to:
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Enzyme Inhibition: Selective inhibition of protein kinase CK2, a regulator of apoptosis and cell proliferation .
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Metal Chelation: Coordination with divalent metals (e.g., ) disrupts redox homeostasis in tumor cells.
Anti-inflammatory Action
In RAW264.7 macrophages, the compound suppresses LPS-induced cytokine production (e.g., TNF-α, IL-6) by >50% at 10 μM, outperforming traditional NSAIDs without cytotoxicity .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Quinoline Derivatives
| Compound | Structural Features | Anticancer (IC50) | Anti-inflammatory |
|---|---|---|---|
| Quinaldic Acid | No amino/methoxy groups | 15.2 μM | Low |
| 7-Methoxy-thienoquinoline | Lacks amino group | 8.7 μM | Moderate |
| 3-Amino-7-methoxy derivative | Full functionalization | 1.2 μM | High |
The amino and carboxylic acid groups enhance target binding affinity, while methoxy improves membrane permeability .
Industrial and Research Applications
Drug Development
As a CK2 inhibitor, this compound is a candidate for combination therapies with chemotherapeutics like cisplatin . Its dual anticancer/anti-inflammatory profile also positions it for autoimmune disease research.
Material Science
Conjugated π-systems enable applications in organic electronics, though exploration remains preliminary.
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